molecular formula C18H27NO4S B3013308 1-(((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate CAS No. 2034599-16-9

1-(((1-(5-(1-Hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate

Cat. No.: B3013308
CAS No.: 2034599-16-9
M. Wt: 353.48
InChI Key: IYORKIFTZJPORU-UHFFFAOYSA-N
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Description

The target compound is a structurally complex molecule featuring a thiophene ring substituted with a hydroxyethyl group at position 5, a cyclopentylmethylamino moiety, and a 2-methyl-1-oxopropan-2-yl acetate ester.

Properties

IUPAC Name

[1-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4S/c1-12(20)14-7-8-15(24-14)18(9-5-6-10-18)11-19-16(22)17(3,4)23-13(2)21/h7-8,12,20H,5-6,9-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYORKIFTZJPORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(C)(C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a complex organic molecule with potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects, drawing from diverse research sources.

Structural Characteristics

This compound features a thiophene ring, a cyclopentyl group, and an acetate moiety. Its molecular formula is C20H26N2O5SC_{20}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 394.55 g/mol. The unique arrangement of functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing thiophene derivatives and appropriate coupling reactions.
  • Cyclopentyl Group Introduction : Employing cyclization techniques to incorporate the cyclopentyl structure.
  • Acetate Formation : Reacting with acetic anhydride or acetyl chloride to form the acetate group.

Control of reaction conditions such as temperature and pH is crucial for optimizing yield and purity.

Biological Activity

Preliminary studies indicate that this compound may possess significant biological activities, including:

1. Antioxidant Activity
Research suggests that compounds with thiophene rings can modulate oxidative stress pathways. The presence of the cyclopentyl group may enhance this activity by stabilizing reactive intermediates.

2. Anti-inflammatory Effects
The compound may inhibit pro-inflammatory cytokines, potentially through modulation of signaling pathways involved in inflammation. This is particularly relevant for conditions characterized by oxidative stress and inflammation.

3. Enzyme Modulation
Initial findings indicate that the compound may interact with specific enzymes, influencing their activity. For instance, it could act as an inhibitor or activator depending on the target enzyme's role in metabolic pathways.

Case Studies

Several studies have investigated the biological effects of similar compounds:

StudyFindings
Siddiqui et al. (2008)Identified antioxidant properties in related thiophene compounds, suggesting potential for oxidative stress modulation .
Zia-ur-Rehman et al. (2006)Demonstrated anti-inflammatory effects in animal models using similar structures .
Recent Patent Research (2023)Highlighted the use of thiophene derivatives as NLRP3 inhibitors, indicating potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce oxidative damage in cells.
  • Cytokine Regulation : It may modulate the expression or activity of cytokines involved in inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues from Evidence

Key structural analogs identified in the evidence include:

  • [] : [1-(2-methylphenyl)ethyl][1-(5-methylthiophen-2-yl)ethyl]amine (C₁₆H₂₁NS, MW 259.41).
  • []: 1-((2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)amino)-2-methyl-1-oxopropan-2-yl acetate (C₁₆H₁₉NO₅S, MW 337.4).
2.2 Molecular and Functional Group Analysis

The target compound and its analogs share heteroaromatic cores (thiophene/furan) and amine/ester functionalities but differ in substituent patterns:

Feature Target Compound Compound Compound
Core Structure Thiophene (5-(1-hydroxyethyl)) Thiophene (5-methyl) + benzene Thiophene + furan
Functional Groups Acetate ester, cyclopentylmethylamino, hydroxyethyl Amine, methyl groups Acetate ester, hydroxy, furan
Molecular Formula Likely C₁₈H₂₆N₂O₄S (estimated*) C₁₆H₂₁NS C₁₆H₁₉NO₅S
Key Substituents Cyclopentyl, hydroxyethyl-thiophene Methylphenyl, methyl-thiophene Hydroxy, furan-thiophene

Note: Molecular formula estimated based on IUPAC name; exact data unavailable in evidence.

2.3 Implications of Structural Differences
  • Ring Systems : The cyclopentyl group in the target compound introduces steric bulk absent in ’s furan-thiophene hybrid, which could influence conformational flexibility or binding affinity .
  • Spectroscopic Profiles : NMR data from suggest that substituent positioning (e.g., regions A and B in analogous compounds) significantly impacts chemical shifts, implying distinct spectroscopic signatures for the target compound compared to simpler analogs .

Research Findings and Data Gaps

  • Available Data :
    • provides a methodology for comparing NMR profiles of structurally related compounds, which could be applied to the target compound .
    • lists basic properties (e.g., molecular weight) for its analog but lacks critical data (e.g., melting point, solubility) .
  • Critical Gaps: No direct pharmacological or stability data for the target compound. Limited information on synthetic yields or purification methods.

Q & A

Q. How can halogenation or cross-coupling reactions modify the thiophene moiety?

  • Methodological Answer : Electrophilic halogenation (e.g., NBS in DMF) targets the thiophene ring. Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) enable aryl or alkyne additions . Monitor regioselectivity using Hammett parameters and DFT-based Fukui indices .

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